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Cat. No.: B15551144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal

tissue development, homeostasis, and the elimination of damaged or infected cells. A key

hallmark of the execution phase of apoptosis is the activation of a family of cysteine proteases

known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner

caspases, responsible for the cleavage of a multitude of cellular proteins, leading to the

characteristic morphological and biochemical changes observed in apoptotic cells. The ability

to accurately detect the activation of these caspases is crucial for research in numerous fields,

including cancer biology, neurodegenerative diseases, and drug discovery.

(Z-DEVD)2-Rh110 is a highly sensitive and specific fluorogenic substrate for detecting

caspase-3 and caspase-7 activity. This non-fluorescent di-peptide substrate is composed of

two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (Rh110) molecule. In the

presence of active caspase-3 or caspase-7, the DEVD peptide sequence is cleaved, releasing

the highly fluorescent Rh110 molecule. The resulting fluorescence can be readily measured

using various detection platforms, providing a reliable and quantifiable indicator of early-stage

apoptosis.

This technical guide provides a comprehensive overview of the principles and methodologies

for using (Z-DEVD)2-Rh110 to detect early apoptosis. It includes detailed experimental
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protocols for microplate-based assays, flow cytometry, and fluorescence microscopy, along

with guidance on data analysis and interpretation.

Mechanism of Action
The (Z-DEVD)2-Rh110 substrate is designed to be intrinsically non-fluorescent. The two DEVD

peptide sequences attached to the rhodamine 110 core effectively quench its fluorescence.

During the early stages of apoptosis, the executioner caspases, caspase-3 and caspase-7, are

activated. These active caspases specifically recognize and cleave the peptide bond within the

DEVD sequence. This enzymatic cleavage occurs in a two-step process, sequentially removing

the two DEVD peptides.[1][2][3] The cleavage of the first peptide results in a partially

fluorescent intermediate, while the removal of the second peptide releases the free rhodamine

110, which is intensely fluorescent.[2] The increase in fluorescence intensity is directly

proportional to the amount of active caspase-3 and caspase-7 in the sample.

The excitation and emission spectra of the cleaved rhodamine 110 are typically around 496 nm

and 520 nm, respectively, making it compatible with standard fluorescence detection

instruments.[4][5]

Signaling Pathways of Apoptosis
The activation of executioner caspases-3 and -7 is a central event in apoptosis and is primarily

regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death

receptor) pathways.

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular

stresses, such as DNA damage, oxidative stress, or growth factor deprivation. These stimuli

lead to the permeabilization of the outer mitochondrial membrane and the release of

cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which, in the presence of

dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates the

initiator caspase, pro-caspase-9. Activated caspase-9 then cleaves and activates the

executioner pro-caspases-3 and -7, initiating the final stages of apoptosis.

Extrinsic Pathway (Death Receptor Pathway): The extrinsic pathway is initiated by the binding

of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g.,

Fas, TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of
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adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling

Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity,

leading to their auto-activation. Activated caspase-8 can then directly cleave and activate pro-

caspases-3 and -7. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid,

leading to its truncated form, tBid. tBid then translocates to the mitochondria and initiates the

intrinsic pathway, amplifying the apoptotic signal.
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Fig. 1: Apoptosis Signaling Pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b15551144?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections provide detailed protocols for using (Z-DEVD)2-Rh110 in microplate-

based assays, flow cytometry, and fluorescence microscopy.

Microplate-Based Assay
This is a high-throughput method suitable for quantifying caspase-3/7 activity in cell lysates

from a large number of samples.

a. Materials

(Z-DEVD)2-Rh110 substrate

DMSO (for reconstituting the substrate)

Cell lysis buffer (e.g., containing Tris, NaCl, and a non-ionic detergent like Triton X-100 or

NP-40)

Assay buffer (e.g., HEPES or Tris-based buffer with DTT and EDTA)

Black, clear-bottom 96-well or 384-well plates

Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm

Apoptosis-inducing agent (positive control)

Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) (optional, for confirming specificity)

b. Experimental Workflow
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Fig. 2: Microplate Assay Workflow.

c. Detailed Protocol

Reagent Preparation:

Prepare a stock solution of (Z-DEVD)2-Rh110 (e.g., 10 mM in DMSO). Store aliquots at

-20°C.[6]
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Prepare a 2X assay solution by mixing the (Z-DEVD)2-Rh110 stock solution, DTT, EDTA,

and Tris Buffer.[6]

Cell Culture and Treatment:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Treat cells with an apoptosis-inducing agent for the desired time. Include untreated cells

as a negative control.

Cell Lysis:

For adherent cells, remove the culture medium and add 50 µL of chilled cell lysis buffer to

each well.

For suspension cells, centrifuge the plate, remove the supernatant, and resuspend the cell

pellet in 50 µL of chilled cell lysis buffer.

Incubate the plate on ice for 10-30 minutes.

Caspase Activity Assay:

Add an equal volume of the 2X caspase 3/7 assay reaction solution to each well

containing the cell lysate.[6]

Incubate the plate at room temperature for at least 1 hour, protected from light.[6]

(Optional) For a specificity control, pre-incubate a set of apoptotic cell lysates with a

caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.

Fluorescence Measurement:

Measure the fluorescence intensity using a microplate reader with excitation at

approximately 490 nm and emission at 525 nm.[6]

d. Data Presentation
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Treatment Group
Average
Fluorescence
(RFU)

Standard Deviation
Fold Change vs.
Control

Untreated Control 5,234 452 1.0

Vehicle Control 5,489 512 1.05

Apoptosis Inducer

(e.g., Staurosporine)
48,765 3,987 9.32

Inducer + Caspase

Inhibitor
6,123 601 1.17

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Flow Cytometry
Flow cytometry allows for the analysis of caspase-3/7 activity at the single-cell level, enabling

the quantification of the percentage of apoptotic cells within a heterogeneous population.

a. Materials

(Z-DEVD)2-Rh110 substrate

Binding buffer (e.g., Annexin V binding buffer)

Propidium Iodide (PI) or other viability dye (for distinguishing apoptotic from necrotic cells)

Flow cytometer with a blue laser (488 nm) for excitation

b. Detailed Protocol

Cell Preparation:

Induce apoptosis in your cell suspension or adherent cells as described previously. For

adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

Wash the cells once with cold PBS.
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Staining:

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

Add the (Z-DEVD)2-Rh110 substrate to the cell suspension at a final concentration to be

optimized (typically in the low micromolar range).

Incubate the cells at 37°C for 30-60 minutes, protected from light.

(Optional) Just before analysis, add a viability dye like Propidium Iodide (PI) to distinguish

between early apoptotic, late apoptotic/necrotic, and dead cells.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use the 488 nm laser for excitation and collect the green fluorescence from (Z-DEVD)2-

Rh110 (typically in the FL1 channel) and the red fluorescence from PI (typically in the FL3

channel).

c. Data Analysis and Gating Strategy

Gating on Cells: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main

cell population and exclude debris.

Doublet Discrimination: Use a plot of FSC-Area vs. FSC-Height to gate on single cells.

Apoptosis Analysis: Create a quadrant plot of (Z-DEVD)2-Rh110 fluorescence (e.g., FITC

channel) versus PI fluorescence (e.g., PI channel).

Lower Left Quadrant (Q4): Live cells (negative for both stains).

Lower Right Quadrant (Q3): Early apoptotic cells (positive for (Z-DEVD)2-Rh110, negative

for PI).

Upper Right Quadrant (Q2): Late apoptotic/necrotic cells (positive for both stains).

Upper Left Quadrant (Q1): Necrotic cells (negative for (Z-DEVD)2-Rh110, positive for PI).
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d. Data Presentation

Cell Population Untreated Control (%) Apoptosis Inducer (%)

Live (Q4) 95.2 35.8

Early Apoptotic (Q3) 2.1 52.5

Late Apoptotic/Necrotic (Q2) 1.5 10.2

Necrotic (Q1) 1.2 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Fluorescence Microscopy
Fluorescence microscopy provides spatial information, allowing for the visualization of

caspase-3/7 activation within individual cells and in the context of tissue architecture.

a. Materials

(Z-DEVD)2-Rh110 substrate

Live-cell imaging medium

Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

Fluorescence microscope with appropriate filters for Rh110 (green) and the nuclear stain

(blue)

b. Detailed Protocol

Cell Preparation:

Grow cells on glass-bottom dishes or coverslips.

Induce apoptosis as previously described.

Staining:
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Replace the culture medium with live-cell imaging medium containing the (Z-DEVD)2-

Rh110 substrate at the desired concentration.

Incubate at 37°C for 30-60 minutes.

Add a cell-permeant nuclear stain like Hoechst 33342 to visualize the nuclei and assess

morphological changes associated with apoptosis (e.g., chromatin condensation).[7]

Incubate for an additional 5-15 minutes.[7]

Imaging:

Image the cells using a fluorescence microscope.

Capture images in the green channel for (Z-DEVD)2-Rh110 and the blue channel for the

nuclear stain.

Observe for green fluorescence in the cytoplasm of apoptotic cells, which may also exhibit

condensed or fragmented nuclei (bright blue staining with Hoechst).

c. Data Analysis

Qualitative Analysis: Visually assess the number of green fluorescent cells and their

morphology.

Quantitative Analysis: Use image analysis software to quantify the fluorescence intensity per

cell or the percentage of fluorescent cells in the population.

d. Data Presentation Present representative images showing the co-localization of green

fluorescence from cleaved (Z-DEVD)2-Rh110 with condensed or fragmented nuclei stained

with a blue fluorescent dye in apoptotic cells, compared to the lack of green fluorescence in

healthy, non-apoptotic cells.

Troubleshooting
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Issue Possible Cause(s) Suggested Solution(s)

High Background

Fluorescence

- Autofluorescence of cells or

medium.- Substrate

degradation.- Impure

substrate.

- Use a medium with low

background fluorescence.-

Include a "no-substrate"

control.- Store substrate

protected from light and

moisture.- Use a high-quality,

purified substrate.

Low or No Signal in Apoptotic

Cells

- Insufficient apoptosis

induction.- Inactive caspases.-

Incorrect filter set on the

instrument.- Sub-optimal

substrate concentration or

incubation time.

- Confirm apoptosis induction

with an alternative method

(e.g., Annexin V staining).-

Ensure the cell type expresses

caspase-3/7.- Verify the

excitation and emission filter

settings are appropriate for

rhodamine 110.- Titrate the

substrate concentration and

optimize the incubation time.

Inconsistent Results

- Variation in cell number.-

Uneven apoptosis induction.-

Pipetting errors.

- Normalize fluorescence to

cell number or protein

concentration.- Ensure uniform

treatment of all samples.- Use

calibrated pipettes and careful

technique.

High Signal in Negative

Control (Flow Cytometry)

- Dead cells non-specifically

taking up the substrate.

- Co-stain with a viability dye

(e.g., PI) to exclude dead cells

from the analysis.

Conclusion
(Z-DEVD)2-Rh110 is a powerful and versatile tool for the detection of early apoptosis through

the measurement of caspase-3 and -7 activity. Its application in microplate-based assays, flow

cytometry, and fluorescence microscopy provides researchers with a range of options for both

quantitative and qualitative analysis of programmed cell death. By following the detailed

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protocols and troubleshooting guidance provided in this technical guide, researchers can

confidently and accurately assess early apoptotic events in their experimental systems,

advancing our understanding of this critical cellular process and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b15551144?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Takinib_Treatment_for_Apoptosis_Induction.pdf
https://biotium.com/product/caspase-3-devd-r110-fluorometric-hts-assay-kit/
https://www.abpbio.com/product/z-devd-r110-assay-kit/
https://www.abpbio.com/product/z-devd-r110/
https://www.abpbio.com/wp-content/uploads/2017/12/A044.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-z-devd-2-r110-version-19ae6add25.pdf
https://biotium.com/tech-tips-protocols/protocol-staining-cells-with-hoechst-or-dapi-nuclear-stains/
https://www.benchchem.com/product/b15551144#z-devd-2-rh110-for-detecting-early-apoptosis
https://www.benchchem.com/product/b15551144#z-devd-2-rh110-for-detecting-early-apoptosis
https://www.benchchem.com/product/b15551144#z-devd-2-rh110-for-detecting-early-apoptosis
https://www.benchchem.com/product/b15551144#z-devd-2-rh110-for-detecting-early-apoptosis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15551144?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

